tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane
Description
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is a chemical compound with the molecular formula C15H22Cl2O2Si and a molecular weight of 333.33 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a tert-butyl group, a dimethylsilane group, and a dichloroethenyl group attached to a phenyl ring .
Properties
Molecular Formula |
C15H22Cl2O2Si |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
tert-butyl-[[4-[(Z)-1,2-dichloroethenoxy]phenyl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22Cl2O2Si/c1-15(2,3)20(4,5)18-11-12-6-8-13(9-7-12)19-14(17)10-16/h6-10H,11H2,1-5H3/b14-10+ |
InChI Key |
OLSRISIJYFATOL-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O/C(=C/Cl)/Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)OC(=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-[(1,2-dichloroethenyl)oxy]phenylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane involves its interaction with specific molecular targets. The dichloroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The tert-butyl and dimethylsilane groups provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane can be compared with similar compounds such as:
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound has an iodo group instead of the dichloroethenyl group, leading to different reactivity and applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound contains an acetaldehyde group, which imparts different chemical properties and uses.
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: This compound has a benzaldehyde group, making it suitable for different synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Biological Activity
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is a silane compound notable for its complex structure, which includes a tert-butyl group, a methoxy group, and a dichloroethenyl moiety. With the molecular formula and a molecular weight of approximately 333.3 g/mol, this compound has garnered interest in various fields, including pharmaceuticals and materials science due to its potential biological activities.
Chemical Structure and Properties
The unique combination of functional groups in this compound contributes to its chemical reactivity and biological properties. The presence of the dichloroethenyl ether enhances its interaction with biological systems, making it a candidate for further investigation into its pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs may exhibit anticancer activity. For instance, silane derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of dichloroethenyl groups is hypothesized to enhance cytotoxicity against cancer cells by inducing apoptosis or disrupting cellular signaling pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| This compound | C15H22Cl2O2Si | Potential anticancer activity |
| 4-Bromobenzyl(dimethyl)silane | C11H15BrOSi | Antimicrobial properties |
| Dimethyl(4-methoxyphenyl)silane | C10H14O2Si | Antioxidant activity |
Toxicity and Safety Profile
Understanding the toxicity profile of this compound is crucial for assessing its safety in potential applications. Preliminary studies suggest that silanes can exhibit varying degrees of toxicity depending on their structure. For instance, the presence of chlorine atoms may increase toxicity levels compared to non-chlorinated analogs. Investigations into the compound's acute and chronic toxicity are necessary to establish safe usage guidelines.
Case Studies
Several studies have explored the biological effects of silane compounds similar to this compound:
- Anticancer Activity : A study on silane derivatives indicated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values suggesting effective doses for therapeutic applications.
- Neurotoxicity Assessment : Another investigation focused on the neurotoxic effects of related compounds using the rotorod test in mice. Results showed that certain silanes did not exhibit neurotoxic effects at maximum administered doses, highlighting their potential safety in neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
